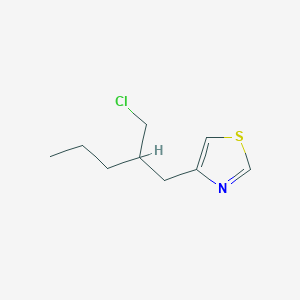

4-(2-(Chloromethyl)pentyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14ClNS |

|---|---|

Molecular Weight |

203.73 g/mol |

IUPAC Name |

4-[2-(chloromethyl)pentyl]-1,3-thiazole |

InChI |

InChI=1S/C9H14ClNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3 |

InChI Key |

NVEJQWJWJHKIFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1=CSC=N1)CCl |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Strategies of 4 2 Chloromethyl Pentyl Thiazole

Nucleophilic Displacement Reactions of the Chloromethyl Group for Derivatization

The primary and most exploited point of reactivity in 4-(2-(chloromethyl)pentyl)thiazole is the chloromethyl group. As a primary alkyl chloride, the carbon atom is electrophilic and highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives.

The chloromethyl moiety readily reacts with various nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. The electrophilic nature of the chloromethyl group facilitates attack and subsequent displacement of the chloride ion. This strategy is fundamental for creating derivatives with tailored properties.

Amino Derivatives: Reaction with primary or secondary amines, or ammonia, leads to the formation of the corresponding amino derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid generated.

Thio Derivatives: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to displace the chloride, forming thioethers. Thioethers are important in various chemical and biological contexts.

Oxy Derivatives: Alkoxides or hydroxides can serve as nucleophiles to produce ethers and alcohols, respectively. These reactions often require controlled conditions to minimize competing elimination reactions.

Cyano Derivatives: The introduction of a nitrile (cyano) group is achieved by reaction with cyanide salts, such as sodium or potassium cyanide. This reaction is a valuable C-C bond-forming reaction, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The table below summarizes these key nucleophilic displacement reactions.

Table 1: Nucleophilic Displacement Reactions on the Chloromethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |

|---|---|---|---|

| Amine | R₂NH | -CH₂NR₂ | Amino Derivative |

| Thiolate | R-SNa | -CH₂SR | Thio Derivative |

| Alkoxide | R-ONa | -CH₂OR | Oxy Derivative |

Beyond simple substitution, the chloromethyl group can participate in intramolecular reactions if a suitable nucleophile is present elsewhere in the molecule. Such reactions can lead to the formation of new cyclic structures. For instance, if a derivative is synthesized where the pentyl chain contains a nucleophilic group (e.g., a hydroxyl or amino group), an intramolecular SN2 reaction could lead to the formation of a new ring fused to or spiro-linked with the existing structure.

Furthermore, rearrangements involving neighboring group participation are plausible. For example, the sulfur atom of the thiazole (B1198619) ring could potentially act as an internal nucleophile, leading to a transient, positively charged thiiranium-like intermediate, which could then be attacked by an external nucleophile at a different position. While not directly reported for this specific molecule, analogous rearrangements and cyclizations are known in related heterocyclic systems. beilstein-journals.orgmdpi.com

Reactivity of the Thiazole Ring System within the Compound

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic effects of the nitrogen and sulfur atoms. nih.govwikipedia.org The nitrogen atom is basic and deactivates the ring towards electrophilic attack, similar to pyridine. chemicalbook.compharmaguideline.com However, the sulfur atom can donate π-electrons, influencing the regioselectivity of reactions.

Electrophilic Aromatic Substitution: Calculations and experimental data for substituted thiazoles show that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. wikipedia.orgchemicalbook.comresearchgate.net Since the C4 position of this compound is already substituted, any electrophilic attack would be directed to the C5 position, provided the C2 position is not highly activated. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can introduce a halogen atom at the C5 position.

Nitration: Under harsh conditions (as the thiazole ring is deactivated), a nitro group can be introduced at C5. ias.ac.in

Sulfonation: Reaction with oleum (B3057394) or concentrated sulfuric acid at high temperatures can yield a thiazole-5-sulfonic acid. ias.ac.in

Metal-Catalyzed Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. mdpi.comresearchgate.net To utilize these methods, the thiazole ring in this compound would typically first be halogenated (e.g., brominated at C5). This C5-bromo derivative then becomes a versatile substrate for a variety of coupling reactions. uni-muenchen.deresearchgate.net

Table 2: Potential Metal-Catalyzed Coupling Reactions on the Thiazole Ring

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure (at C5) |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ + Base | C5-Aryl/Alkyl |

| Heck Coupling | Alkene | Pd(OAc)₂ + Base | C5-Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C5-Alkynyl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C5-Aryl/Alkyl/Vinyl |

The thiazole ring, while aromatic, is not inert and can undergo ring-opening reactions under certain conditions. Strong nucleophiles or specific reagents can induce cleavage of the ring. For instance, some thiazole derivatives have been shown to undergo bioactivation via epoxidation of the ring, followed by ring-opening to form reactive thioamides. uni-duesseldorf.de Another potential pathway involves nucleophile-induced ring contraction, where a nucleophile attacks a carbon atom of the ring, leading to bond cleavage and subsequent intramolecular cyclization to form a different heterocyclic system. beilstein-journals.org These transformations, while less common than substitutions, represent advanced strategies for modifying the core scaffold.

Chemical Modifications and Transformations of the Pentyl Side Chain

The pentyl side chain is a saturated alkyl group and is generally the least reactive part of the molecule. Its transformations typically require more forcing conditions, often involving radical pathways.

Plausible modifications could include:

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source (e.g., NBS or SO₂Cl₂), the pentyl chain could be halogenated. The position of halogenation would be influenced by the stability of the resulting radical intermediate, with the position alpha to the thiazole ring being a likely site due to potential resonance stabilization.

Oxidation: Strong oxidizing agents could potentially oxidize the pentyl chain, although this often lacks selectivity and can lead to a mixture of products or degradation of the thiazole ring.

Functionalization via C-H Activation: More advanced methods involving transition-metal-catalyzed C-H activation could offer a more controlled way to introduce functionality onto the pentyl chain, though this remains a challenging area of synthesis.

Research on other molecules with long alkyl side chains has demonstrated that modifications such as hydroxylation can be achieved, which could then serve as a handle for further derivatization. researchgate.net

Selective Oxidation and Reduction Chemistries on the Alkyl Chain

There is no specific literature detailing the selective oxidation or reduction of the pentyl chain in This compound . However, general principles of organic chemistry would apply.

Selective Oxidation: The saturated pentyl chain is generally inert to mild oxidizing agents. More forceful oxidation would likely lead to degradation of the molecule, including the sensitive thiazole ring. Selective oxidation at a specific position on the pentyl chain would require the prior installation of a functional group, a process for which no methods specific to this compound have been described.

Selective Reduction: The pentyl chain is already fully saturated and therefore cannot be reduced. The chloromethyl group, however, could be subject to reductive dehalogenation using various reagents, such as tributyltin hydride or catalytic hydrogenation, to yield the corresponding methyl derivative. This, however, falls outside the scope of alkyl chain reduction.

Remote Functionalization at Distal Positions of the Pentyl Group

The concept of remote functionalization involves activating a C-H bond at a position distant from an existing functional group. While this is a cutting-edge area of chemical research, no studies have been published that apply these methods to This compound . Hypothetically, methodologies such as the Hofmann-Löffler-Freytag reaction or transition-metal-catalyzed C-H activation could be explored, but their success and regioselectivity on this specific substrate are unknown.

Rational Design and Synthesis of Compound Libraries for Academic Screening Purposes

The rational design of compound libraries is a cornerstone of modern drug discovery. chemicalbook.com This process involves the systematic synthesis of a series of related molecules to explore structure-activity relationships. scielo.br Thiazole derivatives are frequently used as scaffolds in such libraries due to their diverse biological activities. nih.govnih.govgoogle.com

For This compound , a hypothetical library could be designed by varying the substituents on the thiazole ring or by modifying the pentyl chain. However, without any initial biological activity data or a known biological target for this specific compound, any such design would be purely speculative. The synthesis of such a library would first require the development of a robust and versatile synthetic route to the core scaffold, which has not been reported.

The following table outlines a hypothetical set of derivatives that could be considered in a rationally designed library, should a synthetic route be established.

| Compound Name | Modification from Parent Compound | Potential for Exploration |

| 4-(2-(Azidomethyl)pentyl)thiazole | Replacement of chlorine with an azide (B81097) group | Introduction of a handle for click chemistry |

| 4-(2-(Hydroxymethyl)pentyl)thiazole | Hydrolysis of the chloromethyl group | Alteration of polarity and hydrogen bonding capability |

| [4-(2-(Chloromethyl)pentyl)thiazol-5-yl]methanol | Introduction of a hydroxyl group at the 5-position of the thiazole ring | Exploration of substitution patterns on the thiazole ring |

It is crucial to reiterate that the synthesis and properties of these hypothetical derivatives are not documented in the scientific literature.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-(2-(chloromethyl)pentyl)thiazole. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecule's connectivity and spatial arrangement.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of the signals corresponding to the thiazole (B1198619) ring protons, the aliphatic chain protons, and the chloromethyl group protons are distinct. For instance, the proton on the thiazole ring (H-5) typically appears as a singlet in the aromatic region, while the proton at the C-2 position of the thiazole ring is also a characteristic singlet. The complex splitting patterns of the pentyl chain protons are analyzed to determine their connectivity.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the thiazole ring resonate at characteristic downfield shifts due to their aromaticity and the presence of heteroatoms. The aliphatic carbons of the pentyl chain and the chloromethyl group appear at upfield shifts.

2D NMR Spectroscopy:

To resolve ambiguities from 1D spectra and to establish definitive correlations, various 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network within the pentyl chain and confirming the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds). This technique is vital for connecting the pentyl side chain to the thiazole ring, for example, by observing correlations from the protons on the carbon adjacent to the ring to the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the flexible pentyl side chain relative to the thiazole ring.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole H-2 | ~8.7 | ~152 |

| Thiazole H-5 | ~7.2 | ~115 |

| Thiazole C-4 | - | ~155 |

| CH₂Cl | ~3.6 | ~48 |

| CH (pentyl) | ~3.0 | ~45 |

| CH₂ (pentyl) | ~1.2-1.8 | ~25-35 |

| CH₃ (pentyl) | ~0.9 | ~14 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule.

The experimentally measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) is compared to the calculated theoretical mass. The high accuracy of HRMS (typically within a few parts per million) enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain insights into the molecule's structure and bond strengths. Common fragmentation patterns may include the loss of the chlorine atom, cleavage of the pentyl side chain, and fragmentation of the thiazole ring.

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | 218.0770 | 218.0768 | C₁₀H₁₇ClN₂S |

| [M-Cl]⁺ | 182.1109 | 182.1105 | C₁₀H₁₆NS |

Note: The observed m/z values are hypothetical and serve as an example.

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific vibrational modes. Key expected absorptions include:

C-H stretching vibrations of the thiazole ring and the aliphatic chain.

C=N and C=C stretching vibrations characteristic of the thiazole ring.

C-S stretching vibrations of the thiazole ring.

C-Cl stretching vibration of the chloromethyl group.

CH₂, and CH₃ bending vibrations of the pentyl chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and can be useful for characterizing the C-S and C-C bonds within the molecule.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2960-2850 | Stretch |

| C=N (Thiazole) | 1650-1550 | Stretch |

| C=C (Thiazole) | 1600-1475 | Stretch |

| C-Cl | 800-600 | Stretch |

Advanced Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Enantiomeric Excess Determination in Research Contexts

Chromatographic methods are essential for assessing the purity of synthesized this compound, monitoring the progress of its synthesis, and, if applicable, determining its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. It can be used to assess the purity of this compound and to identify any volatile impurities or byproducts from the synthesis. The mass spectrometer provides structural information for each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. It can be employed to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time, allowing for the optimization of reaction conditions.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since the carbon atom to which the chloromethyl group and the pentyl chain are attached is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral sample. This is crucial in stereoselective synthesis.

X-ray Crystallography for Definitive Solid-State Structure Determination and Elucidation of Intermolecular Interactions

This technique also reveals how the molecules pack in the crystal lattice and provides insights into the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. This information is invaluable for understanding the physical properties of the compound and its behavior in the solid state.

Computational and Theoretical Investigations of 4 2 Chloromethyl Pentyl Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule like 4-(2-(chloromethyl)pentyl)thiazole. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Electronic Structure Analysis: DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and determine its electronic ground state. mdpi.com Key outputs from this analysis would include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting reactivity. mdpi.com For a thiazole (B1198619) derivative, the HOMO is often distributed over the electron-rich thiazole ring, while the LUMO's location can be influenced by substituents. mdpi.comresearchgate.net The chloromethyl group, being an electron-withdrawing moiety, would likely lower the energy of the LUMO and influence its localization, making the adjacent carbon and the chlorine atom potential sites for nucleophilic attack.

Reactivity Predictions: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. nih.gov These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from the molecule.

Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its stability. mdpi.com

Conformational Analysis and Mapping of Energy Landscapes of the Flexible Pentyl Side Chain

The pentyl side chain of this compound introduces significant conformational flexibility, which can impact its physical properties and biological activity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. lumenlearning.com

A systematic conformational search would be performed by rotating the single bonds within the pentyl and chloromethyl groups. This process maps the potential energy surface of the molecule, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. lumenlearning.com Such an analysis would reveal the most stable conformations of the side chain, which are crucial for understanding how the molecule might interact with biological targets or organize itself in different phases. For long alkyl chains, gauche and anti conformations are of particular interest, with anti-conformations generally being more stable due to reduced steric hindrance. lumenlearning.com The presence of the bulkier chloromethyl group would introduce additional steric constraints, influencing the preferred orientations of the side chain.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Dynamic Properties

While quantum calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govresearchgate.net An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its dynamic properties.

The simulation would track the movements of the molecule and the surrounding solvent molecules over time, governed by a force field. This allows for the study of:

Solvation: How the molecule is surrounded by solvent molecules and the specific interactions (e.g., hydrogen bonding with the thiazole nitrogen).

Dynamic Conformational Changes: How the flexible pentyl chain moves and changes its conformation in solution. nih.gov

Transport Properties: Potentially, properties like the diffusion coefficient could be estimated.

MD simulations are particularly useful for understanding how the molecule behaves in a realistic environment, which is essential for applications in materials science or medicinal chemistry. nih.govnih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule.

NMR Chemical Shifts: DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. dergipark.org.trtandfonline.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated relative to a standard (e.g., tetramethylsilane). These predicted shifts can then be compared to experimental data to confirm the structure of the synthesized compound. The table below presents hypothetical predicted NMR data for this compound.

| Atom | Hypothetical Predicted 1H Chemical Shift (ppm) | Hypothetical Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H5 | ~7.2 | - |

| Thiazole-C2 | - | ~155 |

| Thiazole-C4 | - | ~150 |

| Thiazole-C5 | - | ~115 |

| CH-pentyl | ~3.0 | ~45 |

| CH2-chloromethyl | ~3.8 | ~48 |

| CH2-pentyl | ~1.7 | ~35 |

| CH2-pentyl | ~1.3 | ~28 |

| CH2-pentyl | ~1.3 | ~22 |

| CH3-pentyl | ~0.9 | ~14 |

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool for structural elucidation. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These can be compared with experimental IR or Raman spectra to identify characteristic functional group vibrations, such as the C=N and C-S stretching of the thiazole ring, and the C-Cl stretching of the chloromethyl group. The table below provides hypothetical predicted vibrational frequencies for key functional groups.

| Functional Group | Hypothetical Predicted Vibrational Frequency (cm-1) |

|---|---|

| Thiazole C=N stretch | ~1600 |

| Thiazole ring stretch | ~1450 |

| C-H stretch (aliphatic) | 2850-2960 |

| C-Cl stretch | ~700 |

Theoretical Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry can be used to model the reaction mechanisms for the synthesis of this compound. A common route to substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.comorganic-chemistry.org

For this compound, a plausible synthesis would involve the reaction of a corresponding thioamide and an α-halocarbonyl compound. Theoretical modeling could be used to:

Map the Reaction Pathway: Identify the reactants, intermediates, transition states, and products for each step of the synthesis.

Calculate Activation Energies: Determine the energy barriers for each transition state, which provides insight into the reaction kinetics and helps to identify the rate-determining step.

Investigate Reaction Intermediates: Characterize the structure and stability of any intermediates formed during the reaction.

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve the yield and selectivity of the synthesis.

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro Models

Mechanistic Studies of Antimicrobial Action for Thiazole (B1198619) Derivatives in Cellular and Enzymatic Assays

Thiazole derivatives represent a significant class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial effects against various pathogens. mdpi.comjchemrev.comfabad.org.trnih.govnih.govmdpi.com The thiazole nucleus is a fundamental component of many natural and synthetic compounds that exhibit these properties. jchemrev.commdpi.comnih.gov

Investigation of Specific Enzyme Inhibition and Pathway Disruption in Microbial Systems

The antimicrobial action of thiazole derivatives often involves the inhibition of crucial microbial enzymes and the disruption of essential metabolic pathways. jchemrev.com

Inhibition of DNA Gyrase and Topoisomerase IV : Certain benzothiazole (B30560) derivatives have demonstrated potent inhibitory activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov For example, some benzothiazole ethyl urea (B33335) derivatives have shown low potential for inducing drug resistance, making them promising candidates for further development. nih.gov

FabH Inhibitory Activity : β-ketoacyl-(acyl-carrier-protein)synthase III (FabH) is a key enzyme in bacterial fatty acid biosynthesis. nih.gov A series of 2-phenylacetamido-thiazole derivatives have been reported to exhibit potent inhibitory activity against Escherichia coli KAS III (ecKAS III), with one of the most active derivatives showing favorable minimum inhibitory concentration (MIC) values against both Gram-negative and Gram-positive bacteria. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition : Some thiazole derivatives have been investigated as inhibitors of DHPS, an enzyme in the folate pathway crucial for bacterial survival. nih.gov Certain derivatives have shown synergistic effects when combined with existing antibiotics like sulfamethoxazole (B1682508) and chloramphenicol, suggesting their potential as adjuvant therapies. nih.gov

Lanosterol (B1674476) 14α-demethylase (LDM) Inhibition : In the context of antifungal activity, thiazole-containing compounds can inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. acs.org This disruption of the fungal cell membrane integrity is a key mechanism of antifungal action for many azole-based drugs. acs.org

Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) Interference : The antiparasitic agent nitazoxanide, a thiazolide, is believed to exert its effect by interfering with the PFOR enzyme-dependent electron transfer reaction, which is vital for anaerobic energy metabolism in protozoa and some bacteria. wikipedia.org

Studies on Membrane Interaction and Permeability Modulation in Microorganisms

The amphiphilic nature of some thiazole derivatives facilitates their interaction with and disruption of microbial cell membranes. mdpi.com

Amphiphilic Character : Many thiazole derivatives possess both hydrophobic and hydrophilic components, allowing them to embed within the lipid bilayer of microbial cell membranes. mdpi.com This insertion can lead to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.com

Gram-Positive and Gram-Negative Activity : The ability of thiazole compounds to interact with cell membranes contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Bactericidal Effect of Metal Complexes : Cationic gold(I) complexes derived from aryl-benzothiazoles have demonstrated strong antibacterial effects, primarily due to the interaction between the cationic complexes and the bacterial cell membrane. nih.gov

In Vitro Investigation of Anticancer Mechanisms in Human Cell Line Models

Thiazole derivatives have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com The thiazole scaffold is present in several FDA-approved anticancer drugs. nih.govmdpi.com

Analysis of Apoptosis Induction and Cell Cycle Modulation in Cancer Cells

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction : Numerous studies have shown that thiazole derivatives can induce apoptosis in cancer cells. mdpi.comnih.govacs.orgfrontiersin.orgnih.gov This programmed cell death is often triggered through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org The activation of caspases, particularly caspase-3 and caspase-9, is a common feature of thiazole-induced apoptosis. nih.govacs.orgnih.gov For instance, certain bis-thiazole derivatives have been shown to induce significant apoptosis in ovarian cancer cell lines. frontiersin.org

Cell Cycle Arrest : Thiazole derivatives can also cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. mdpi.commdpi.comnih.gov Some compounds have been observed to induce G1/S phase arrest, while others cause accumulation in the G2/M phase. mdpi.commdpi.com For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to induce G0/G1 phase arrest in lung carcinoma cells. nih.gov Thiazolidinediones (TZDs) have also been shown to synchronize the cell cycle, which can enhance the therapeutic effect of other anticancer agents. nih.gov

Exploration of Molecular Target Binding and Intracellular Signaling Pathway Interference

The anticancer activity of thiazole derivatives is also attributed to their ability to bind to specific molecular targets and interfere with key intracellular signaling pathways that are often dysregulated in cancer.

Enzyme Inhibition :

Kinase Inhibition : Thiazole derivatives have been extensively studied as inhibitors of various protein kinases, which play a crucial role in cancer cell signaling. nih.gov They have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR, as well as serine/threonine kinases such as those in the PI3K/AKT/mTOR pathway, GSK-3β, and CK2. mdpi.commdpi.commdpi.commdpi.comnih.gov For example, certain thiazole-based compounds have been identified as potent VEGFR-2 inhibitors. mdpi.commdpi.com

Topoisomerase Inhibition : Some thiazole derivatives act as inhibitors of human topoisomerases I and II, enzymes essential for DNA replication and repair. nih.govnih.gov By inhibiting these enzymes, these compounds induce DNA damage, leading to cancer cell death. nih.gov

Signaling Pathway Interference :

PI3K/AKT/mTOR Pathway : Several thiazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers and promotes cell growth, proliferation, and survival. nih.gov

ERK Pathway : Inhibition of the extracellular signal-regulated kinase (ERK) pathway is another mechanism by which thiazole derivatives can exert their anticancer effects. nih.govnih.gov

Other Pathways : Thiazole derivatives have also been reported to interfere with other signaling pathways, including the Wnt signaling pathway and those regulated by the androgen receptor. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Select Thiazole Derivatives

Below is an interactive table summarizing the in vitro anticancer activity of some thiazole derivatives against various human cancer cell lines.

Cellular and Molecular Research on Anti-inflammatory and Immunomodulatory Mechanisms

Thiazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various in vitro models. nih.govresearchgate.net The thiazole ring is a core component of several compounds with these activities. wisdomlib.org

Inhibition of Inflammatory Enzymes : A key mechanism of the anti-inflammatory action of thiazole derivatives is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Some thiazole derivatives have shown potent activity in blocking LOX5 and COX-2. researchgate.net

Modulation of Cytokine Production : Thiazole and benzothiazole derivatives have been shown to modulate the production of inflammatory cytokines. researchgate.net For example, certain benzothiazole analogs have demonstrated potent inhibitory effects on the production of IL-2 in stimulated peripheral blood mononuclear cells (PBMCs). researchgate.net

Interference with Signaling Pathways : The anti-inflammatory effects of thiazole derivatives can also be attributed to their interference with downstream signaling pathways involved in inflammation, such as the JAK-STAT, MAPK, JNK, and TNF-α pathways. researchgate.net

Immunomodulatory Effects : Some thiazole derivatives have exhibited immunomodulatory potential by inhibiting T-cell proliferation and the generation of cytokines like IL-4. researchgate.net This suggests that these compounds could have therapeutic applications in immune system disorders. researchgate.net

Mechanism of Action Studies against Viral Replication and Parasitic Targets in Cell-Based Assays

While direct mechanistic studies on 4-(2-(chloromethyl)pentyl)thiazole are not available, research on other thiazole derivatives provides insights into their potential modes of action against viruses and parasites.

Antiviral Mechanisms: The thiazole nucleus is a versatile scaffold found in various antiviral agents. nih.gov For instance, certain 4-substituted-2-thiazole amides have been shown to inhibit the replication of alphaviruses, such as the Chikungunya virus (CHIKV). One such compound, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, was found to block the translation of subgenomic viral RNA and the synthesis of structural proteins, crucial steps in the viral replication cycle. Thiazole derivatives have also been investigated as inhibitors of the SARS-CoV-2 Main Protease (Mpro), a key enzyme for viral replication. nih.gov These compounds can form covalent bonds with the cysteine residue in the active site of the enzyme, thereby inhibiting its function. nih.gov

Antiparasitic Mechanisms: Thiazole-containing compounds have demonstrated cytotoxic effects against various parasites. Studies on naphthyl-thiazole derivatives have shown their potential to inhibit the growth of Leishmania amazonensis and Trypanosoma cruzi in vitro. nih.gov The precise mechanisms are often not fully elucidated but are thought to involve the disruption of essential parasitic metabolic pathways or cellular structures. For example, some thiazole derivatives have been shown to reduce the mitochondrial membrane potential in parasites, leading to apoptosis. mdpi.com Another proposed mechanism for some nitrothiazoles is the reduction of their nitro group by parasitic enzymes like pyruvate ferredoxin oxidoreductase (PFOR), which generates toxic radicals that damage the parasite. researchgate.net

Structure-Activity Relationship (SAR) Studies to Correlate Structural Modifications with Observed Biological Responses and Design Principles

Although no SAR studies have been conducted on this compound, research on other thiazole derivatives highlights key structural features that influence their biological activity.

Antiviral SAR: In the development of alphavirus inhibitors, modifications to the substituents on the thiazole ring have been shown to significantly impact potency. For example, in a series of 4-substituted-2-thiazole amides, the nature of the group at the 4-position of the thiazole ring was critical for antiviral activity. Similarly, for SARS-CoV-2 Mpro inhibitors, a pyridinyl ester group was identified as a crucial pharmacophore for covalent binding to the enzyme's active site, while the thiazole core itself was found to be superior to an oxazole (B20620) core for inhibitory activity. nih.gov

Antiparasitic SAR: For antiparasitic thiazole derivatives, the nature and position of substituents on the thiazole and associated rings are critical for their activity. In a study of 4-(4-chlorophenyl)thiazole derivatives, the substituents on a phenylacetamide moiety attached to the thiazole ring influenced their cytotoxic effects against cancer cell lines, which can be a proxy for antiparasitic activity. For antileishmanial benzothiazole derivatives, the presence of hydroxyl groups on an aromatic ring was found to be essential for activity, likely due to hydrogen bonding interactions with the biological target. mdpi.com Substitution with a methoxy (B1213986) group at a specific position improved activity, whereas multiple methoxy substitutions decreased efficacy, suggesting a negative steric effect. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies for Identifying Putative Biological Targets and Binding Modes in Silico

Molecular docking studies are instrumental in predicting the binding of small molecules to protein targets. While no such studies have been performed for this compound, docking studies on other thiazole derivatives have provided valuable insights into their potential mechanisms of action.

Antiviral Targets: Molecular docking of thiazole-based inhibitors against the SARS-CoV-2 Main Protease has revealed key interactions. The thiazole core can interact with the S2 subsite of the enzyme, while other parts of the molecule can form covalent bonds with the catalytic Cys145 residue. nih.gov Another study on thiazole derivatives targeting the dengue viral envelope protein used molecular docking to predict binding interactions. researchgate.net

Antiparasitic Targets: In the context of antiparasitic activity, molecular docking has been used to study the interaction of thiazole derivatives with various parasitic proteins. For instance, docking studies on thiazole-based compounds with the DNA gyrase enzyme from bacteria, which can be analogous to parasitic enzymes, have shown that specific substitutions on the thiazole ring can enhance binding affinity. nih.gov For antileishmanial compounds, docking studies can help to rationalize the observed SAR by identifying key hydrogen bonding and hydrophobic interactions within the active site of a target protein. mdpi.com

Emerging Academic Applications and Research Utility of 4 2 Chloromethyl Pentyl Thiazole

Utilization as a Key Building Block in the Total Synthesis of Complex Natural Products and Designed Molecules.acs.orgresearchgate.net

The thiazole (B1198619) ring is a fundamental structural motif in many natural products, including vitamin B1 (thiamine) and the anticancer agent epothilone. wikipedia.org Consequently, the synthesis of substituted thiazoles is a crucial aspect of medicinal chemistry and drug discovery. nih.govnih.gov The compound 4-(2-(chloromethyl)pentyl)thiazole represents a functionalized building block that could be valuable in the assembly of more complex molecular architectures.

The synthesis of the thiazole core itself is well-established, with the Hantzsch thiazole synthesis being a prominent method, which involves the reaction of α-haloketones with thioamides. wikipedia.orgnih.gov More recent methods offer efficient routes to 4-substituted and 2,4-disubstituted thiazoles. nih.govnanobioletters.com For instance, a plausible synthetic route to this compound could involve the Hantzsch condensation of a suitable thioamide with a custom-synthesized α-haloketone containing the 2-(chloromethyl)pentyl side chain. Alternatively, strategies for the direct functionalization of the thiazole ring could be employed. acs.org

Once synthesized, the utility of this compound as a building block is twofold. The chloromethyl group is a reactive handle that allows for nucleophilic substitution, enabling the linkage of the thiazole unit to other parts of a target molecule. mdpi.com The lipophilic pentyl side chain can be a key feature for modulating the solubility and pharmacokinetic properties of a final product. In the context of total synthesis, this building block could be incorporated into designed molecules aimed at mimicking or improving upon the properties of known bioactive compounds. nih.gov

Table 1: Potential Synthetic Reactions Utilizing this compound as a Building Block

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Nucleophilic Substitution | Azide (B81097) (e.g., NaN₃) | 4-(2-(Azidomethyl)pentyl)thiazole derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl-substituted thiazole derivative |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-substituted thiazole derivative |

| Ether Synthesis | Alcohol / Base | Ether-linked thiazole derivative |

Development as Chemical Probes for Investigating Biological Pathways and Cellular Processes.

Thiazole derivatives have shown significant promise as chemical probes, particularly in the field of bioimaging. nih.govmdpi.com The most notable example is Thiazole Orange (TO), a fluorescent dye that exhibits a dramatic increase in fluorescence upon binding to nucleic acids, making it a valuable tool for staining DNA and RNA. nih.govmdpi.com Recent studies have focused on developing TO derivatives with enhanced selectivity for RNA, allowing for the imaging of nucleolar RNA in living cells. nih.govrsc.org

The structure of this compound provides a scaffold that could be elaborated into a novel chemical probe. The reactive chloromethyl group could be used to attach fluorophores, quenchers, or targeting moieties. For example, by coupling the molecule to a known DNA- or RNA-binding fragment, a new probe with potentially altered cell permeability or binding affinity could be created. The pentyl side chain could influence the probe's interaction with cellular membranes or hydrophobic pockets of target biomolecules.

Furthermore, thiazole-based compounds have been investigated as sensors for metal ions and for their ability to inhibit specific enzymes. researchgate.netnih.gov For instance, some thiazole derivatives have been designed to detect mercury ions (Hg²⁺) through fluorescence quenching. researchgate.net By modifying the this compound scaffold, for example by introducing chelating groups, it could be explored for the development of new sensors for specific analytes within a cellular context. The potential applications in this area are broad, ranging from basic cell biology research to diagnostics. nih.govmdpi.comnih.gov

Exploration in Materials Science Research, including Polymer Chemistry and Optoelectronic Materials.

The thiazole ring, being an electron-deficient aromatic system, is an attractive component for the construction of functional organic materials. rsc.org Thiazole and, in particular, thiazolo[5,4-d]thiazole (B1587360) (TTz) units are being incorporated into conjugated polymers for applications in organic electronics. acs.orgrsc.orgresearchgate.net These materials have shown potential in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The incorporation of thiazole units can influence the electronic properties of polymers, such as their band gap and charge carrier mobility. researchgate.netresearchgate.net The compound this compound could serve as a monomer or a precursor to a monomer for polymerization reactions. The chloromethyl group could be converted into other functional groups suitable for polymerization, such as a vinyl, ethynyl, or boronic ester group. The alkyl side chain would likely enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for solution-based processing of organic electronic devices. rsc.orgacs.org

Research in this area would involve the synthesis of polymers containing the this compound unit and the subsequent characterization of their photophysical and electronic properties. researchgate.net This includes measuring their absorption and emission spectra, determining their energy levels (HOMO/LUMO), and evaluating their performance in prototype devices. researchgate.net

Table 2: Potential Properties of Polymers Incorporating this compound

| Property | Potential Influence of the Monomer |

|---|---|

| Solubility | The pentyl group is expected to enhance solubility in organic solvents, facilitating polymer processing. |

| Electronic Properties | The thiazole ring can act as an electron-accepting unit, allowing for tuning of the polymer's band gap. researchgate.net |

| Morphology | The alkyl side chain can influence the packing and morphology of the polymer films, affecting charge transport. |

| Reactivity | The chloromethyl group provides a site for post-polymerization modification. |

Potential Roles in Organocatalysis and Asymmetric Catalysis Research.acs.org

In recent years, the development of chiral ligands for asymmetric catalysis has been a major focus of chemical research. nih.govnih.govyoutube.com Heterocyclic compounds, including thiazoles and their reduced forms (thiazolines), have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. rsc.orgrsc.org The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, and by introducing chiral elements into the ligand structure, enantioselective transformations can be achieved. rsc.orgresearchgate.net

The compound this compound possesses a chiral center at the 2-position of the pentyl group. If synthesized in an enantiomerically pure form, it could be investigated as a novel chiral ligand. The thiazole nitrogen could act as a coordinating atom for a metal catalyst, while the chiral side chain could create a chiral environment around the metal center, influencing the stereochemical outcome of a reaction. The chloromethyl group offers a point of attachment for further modification, allowing for the creation of bidentate or multidentate ligands, which often exhibit enhanced catalytic activity and selectivity. researchgate.net

Additionally, thiazolium salts, derived from thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. The specific substitution pattern of this compound could lead to NHCs with unique steric and electronic properties, which could be explored in various organocatalytic reactions. Thiazole derivatives have also been used in combination with (thio)urea functionalities to create bifunctional organocatalysts. capes.gov.br

Future Research Perspectives and Interdisciplinary Opportunities

Development of More Sustainable, Green, and Atom-Economical Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has historically relied on classic methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. nih.gov While effective, these traditional routes often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. pcbiochemres.com

Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic pathways to compounds like 4-(2-(Chloromethyl)pentyl)thiazole. Key areas of exploration include:

Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and reduce waste. An MCR approach could potentially construct the this compound scaffold in a more streamlined fashion.

Green Catalysts and Solvents: There is a growing trend towards using recyclable, eco-friendly catalysts, such as biocatalysts or nanoparticle-based catalysts, to drive thiazole synthesis. researchgate.net The use of greener solvents like water or ionic liquids, often in conjunction with methods like microwave or ultrasound irradiation, can significantly reduce the environmental footprint of the synthesis. organic-chemistry.org For instance, the use of β-cyclodextrin in water has been shown to facilitate the synthesis of 2-amino-4-alkylthiazole derivatives. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for 4-alkylthiazoles to flow chemistry could lead to higher yields and purity.

A hypothetical green synthesis for a precursor to this compound might involve a one-pot reaction using readily available starting materials under mild, catalytically-driven conditions, minimizing solvent use and waste production.

Uncovering Novel Reactivity and Unanticipated Transformations through Advanced Mechanistic Studies

The reactivity of this compound is largely dictated by its key functional groups: the thiazole ring, the alkyl side chain, and the chloromethyl group. The chloromethyl group, in particular, is a reactive electrophilic site susceptible to nucleophilic substitution. aksci.comtcichemicals.com This allows for the facile introduction of a wide variety of other functional groups, making it a versatile synthetic intermediate.

Advanced mechanistic studies could reveal new and unexpected chemical transformations. For example:

Catalytic Activation: Exploring novel transition-metal-catalyzed cross-coupling reactions at the chloromethyl position could lead to the formation of complex molecular architectures that are otherwise difficult to access.

Photochemical and Electrochemical Methods: These methods can induce unique reactivity patterns not achievable through traditional thermal reactions. For example, energy transfer-catalyzed dearomative cycloadditions have been used to create novel three-dimensional scaffolds from thiazoles. acs.org

Computational Modeling: In-depth computational studies of the reaction pathways can help predict and understand the stability of intermediates and transition states, guiding the discovery of new reactions. nih.gov Understanding the electronic properties of the thiazole ring, such as the influence of the sulfur atom's low-lying σ-orbitals, is crucial for predicting its reactivity. nih.gov

A detailed investigation into the reaction of the chloromethyl group with a diverse array of nucleophiles under various catalytic systems could significantly expand the synthetic utility of this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Biological Activity Profiling

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier with the potential to revolutionize drug discovery and materials science. nih.govresearchgate.netdntb.gov.ua For a compound like this compound, AI and machine learning (ML) offer several exciting opportunities:

Predictive Synthesis: AI algorithms can be trained on vast databases of chemical reactions to predict the most efficient and high-yielding synthetic routes. researchgate.net This could help researchers design an optimal, green synthesis for this compound and its derivatives.

Biological Activity Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the potential biological activities of a molecule based on its structure. nih.govnih.gov By analyzing the structural features of this compound, these models could generate hypotheses about its potential as an anticancer, antimicrobial, or anti-inflammatory agent, guiding experimental testing. mdpi.commdpi.com For example, a machine learning model trained on a dataset of known urease inhibitors was able to accurately predict the activity of new thiazole-based compounds. researchgate.net

Virtual Screening: AI can be used to virtually screen large libraries of compounds derived from the this compound scaffold against various biological targets, identifying the most promising candidates for further development.

The application of these computational tools can dramatically accelerate the research cycle, reducing the time and cost associated with laboratory experiments. sci-hub.se

Identification of Novel Biological Targets and Therapeutic Modalities through Advanced Screening Platforms

The thiazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govglobalresearchonline.net Derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. pcbiochemres.commdpi.com

Advanced screening platforms can be employed to uncover the specific biological targets of this compound and its derivatives:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against thousands of biological targets simultaneously, providing a broad overview of its potential therapeutic applications.

Phenotypic Screening: This approach involves testing the compound's effect on cell models of disease, which can reveal its therapeutic potential without prior knowledge of a specific molecular target.

Target-Based Screening: If predictive models suggest a likely class of targets (e.g., kinases, proteases), focused screening against panels of these proteins can quickly identify direct interactions.

Given the structural similarity to other biologically active thiazoles, it is plausible that this compound could exhibit activity as an enzyme inhibitor or a modulator of protein-protein interactions. mdpi.com The alkyl and chloromethyl groups provide handles for modifying the compound's solubility and binding characteristics, allowing for optimization once a biological target is identified.

Synergistic Research Combining this compound with Other Compound Classes for Enhanced Academic Exploration

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to enhance activity, overcome drug resistance, or achieve multi-target effects. nih.gov The versatile synthetic nature of the chloromethyl group in this compound makes it an ideal candidate for this type of research.

Future studies could explore the synthesis and evaluation of hybrid molecules where the this compound scaffold is linked to other bioactive heterocyclic systems, such as:

Pyrazoles or Pyrimidines: These nitrogen-containing heterocycles are also common in pharmaceuticals, and their combination with a thiazole ring has led to compounds with potent antimicrobial and anticancer properties. nih.govacs.org

Quinazolones: Linking thiazoles to quinazolone moieties has been explored for developing novel lactate (B86563) dehydrogenase (LDH) inhibitors with antibacterial effects. nih.gov

Natural Products: Conjugating the thiazole derivative to a natural product scaffold, such as a steroid or alkaloid, could imbue it with new biological activities and improved pharmacokinetic properties. acs.org

This synergistic approach not only expands the chemical space available for exploration but also can lead to the discovery of compounds with novel mechanisms of action. For example, combining a thiazoline (B8809763) derivative with conventional antibiotics has been shown to have a synergistic effect against multidrug-resistant bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-(chloromethyl)pentyl)thiazole and its analogs?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of thioamides with α-haloketones or via cyclization of thiosemicarbazides. For example, refluxing hydrazide derivatives in DMSO followed by purification via recrystallization (water-ethanol mixtures) yields thiazole derivatives with ~65% efficiency . Optimization of reaction time (e.g., 18 hours for cyclization) and solvent choice (e.g., ethanol with glacial acetic acid catalysis) is critical .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization employs:

- Melting point analysis (e.g., 49–50°C for similar chloromethyl-thiazoles) .

- Spectroscopic techniques : H/C NMR (400 MHz, DMSO-) to confirm substituent positions, IR (Shimadzu IR Tracer-100) for functional group identification (e.g., C-Cl stretches at 600–800 cm), and mass spectrometry for molecular weight validation .

Q. What biological activities are associated with chloromethyl-thiazole derivatives?

- Methodological Answer : These compounds exhibit anticancer activity by inhibiting tumor-associated macrophage (TAM) M2 polarization, as shown in hepatocellular carcinoma models. Bioassays include cytotoxicity screening (MTT assays) and flow cytometry for macrophage polarization analysis .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when impurities arise?

- Methodological Answer : Impurities often stem from incomplete cyclization or side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity.

- Catalyst screening : Glacial acetic acid improves Schiff base formation efficiency .

- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves byproducts .

Q. How should researchers resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural variations. Solutions include:

- Comparative SAR studies : Evaluate substituent effects (e.g., nitro vs. methoxy groups) on activity .

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed incubation times, serum-free media) .

Q. What computational approaches are used to predict the binding mechanisms of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations analyze interactions with targets like Leishmania enzymes or cancer-related proteins. Docking scores (e.g., −9.2 kcal/mol for trypanocidal activity) correlate with experimental IC values .

Q. How does the chloromethyl group influence the stability of thiazole derivatives during storage?

- Methodological Answer : The chloromethyl moiety increases susceptibility to hydrolysis. Stability protocols recommend:

- Storage : Under inert atmosphere (argon) at −20°C.

- Analytical monitoring : HPLC (C18 column, acetonitrile/water mobile phase) tracks degradation .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Matrix interference and low concentrations require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.